ethyl 1-butyl-5-{[(2-fluorophenyl)carbonyl]oxy}-2-methyl-1H-benzo[g]indole-3-carboxylate
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Overview
Description
ETHYL 1-BUTYL-5-(2-FLUOROBENZOYLOXY)-2-METHYL-1H-BENZO[G]INDOLE-3-CARBOXYLATE is a synthetic organic compound belonging to the benzoindole family. This compound is characterized by its complex structure, which includes a benzoindole core, a fluorobenzoyloxy group, and an ethyl ester moiety. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 1-BUTYL-5-(2-FLUOROBENZOYLOXY)-2-METHYL-1H-BENZO[G]INDOLE-3-CARBOXYLATE typically involves multiple steps. One common method starts with the preparation of the benzoindole core through a Fischer indole synthesis. This involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions to form the indole ring.
Next, the 2-fluorobenzoyloxy group is introduced via an esterification reaction. This step involves the reaction of the benzoindole derivative with 2-fluorobenzoic acid in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Finally, the ethyl ester moiety is added through an esterification reaction with ethanol and a suitable catalyst, such as sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
ETHYL 1-BUTYL-5-(2-FLUOROBENZOYLOXY)-2-METHYL-1H-BENZO[G]INDOLE-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) can convert carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can result in a variety of derivatives with different functional groups.
Scientific Research Applications
ETHYL 1-BUTYL-5-(2-FLUOROBENZOYLOXY)-2-METHYL-1H-BENZO[G]INDOLE-3-CARBOXYLATE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of ETHYL 1-BUTYL-5-(2-FLUOROBENZOYLOXY)-2-METHYL-1H-BENZO[G]INDOLE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation.
Comparison with Similar Compounds
ETHYL 1-BUTYL-5-(2-FLUOROBENZOYLOXY)-2-METHYL-1H-BENZO[G]INDOLE-3-CARBOXYLATE can be compared with other benzoindole derivatives, such as:
ETHYL 5-HYDROXY-2-METHYL-1-(PYRIDIN-2-YLMETHYL)BENZO[G]INDOLE-3-CARBOXYLATE: This compound has a pyridyl substituent and exhibits different biological activities.
ETHYL 1,2-DIMETHYL-5-HYDROXY-1H-INDOLE-3-CARBOXYLATES: These derivatives have been studied for their antiviral activity.
The uniqueness of ETHYL 1-BUTYL-5-(2-FLUOROBENZOYLOXY)-2-METHYL-1H-BENZO[G]INDOLE-3-CARBOXYLATE lies in its specific substituents, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C27H26FNO4 |
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Molecular Weight |
447.5 g/mol |
IUPAC Name |
ethyl 1-butyl-5-(2-fluorobenzoyl)oxy-2-methylbenzo[g]indole-3-carboxylate |
InChI |
InChI=1S/C27H26FNO4/c1-4-6-15-29-17(3)24(27(31)32-5-2)21-16-23(18-11-7-8-12-19(18)25(21)29)33-26(30)20-13-9-10-14-22(20)28/h7-14,16H,4-6,15H2,1-3H3 |
InChI Key |
HRNHIFDYXJHCPN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C(=C(C2=C1C3=CC=CC=C3C(=C2)OC(=O)C4=CC=CC=C4F)C(=O)OCC)C |
Origin of Product |
United States |
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